Levofloxacin hydrate

Chiral switch Enantiomeric purity Antibacterial potency

Levofloxacin hydrate (CAS 138199-72-1) is the (S)-enantiomer hemihydrate of ofloxacin with 2x antibacterial potency over the racemate. This USP pharmacopoeial reference standard is essential for enantiomeric purity HPLC (USP Procedure 3). The hemihydrate exhibits distinct pressure-dependent phase behavior critical for solid-state processing. Use for batch release testing, antimicrobial surveillance benchmarking (MIC90 1 mg/L vs S. pneumoniae), formulation design, and population PK modeling. Not interchangeable with racemic ofloxacin or alternative fluoroquinolones.

Molecular Formula C18H22FN3O5
Molecular Weight 379.4 g/mol
CAS No. 138199-72-1
Cat. No. B3047363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevofloxacin hydrate
CAS138199-72-1
Molecular FormulaC18H22FN3O5
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
InChIInChI=1S/C18H20FN3O4.H2O/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t10-;/m0./s1
InChIKeyQEHPHWRZQAZOTI-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levofloxacin Hydrate (CAS 138199-72-1): Procurement Specifications and Pharmaceutical Baseline


Levofloxacin hydrate (CAS 138199-72-1) is the hemihydrate crystalline form of the (S)-enantiomer of ofloxacin, a third-generation fluoroquinolone antibiotic [1]. This chiral switch compound exhibits approximately twice the antibacterial potency of its racemic predecessor against key Gram-positive and Gram-negative pathogens [2]. Levofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, with a broad spectrum of activity against Streptococcus pneumoniae, Pseudomonas aeruginosa, and atypical respiratory pathogens [3]. The hydrate form is the pharmacopoeial reference standard for pharmaceutical development and quality control applications, with USP monograph specifications defining assay limits of 98.0%–102.0% and water content of 2.0%–3.0% [4].

Why Levofloxacin Hydrate Cannot Be Interchanged with Generic Fluoroquinolones Without Qualification


Substitution of levofloxacin hydrate with alternative fluoroquinolones or non-hydrate solid forms is not scientifically valid due to three orthogonal differentiation axes. First, the chiral purity of the (S)-enantiomer confers an 8- to 125-fold greater antibacterial potency compared to the (R)-distomer [1], rendering racemic ofloxacin inherently less potent at equivalent doses. Second, the hemihydrate crystalline form exhibits distinct pressure-dependent phase behavior and compressibility characteristics during pharmaceutical processing that differ from both the anhydrous form and the racemic ofloxacin solid form [2]. Third, pharmacokinetic linearity differences between levofloxacin and comparators such as moxifloxacin result in divergent dose-exposure relationships for specific indications [3]. These material differences mandate compound-specific qualification rather than class-based substitution.

Levofloxacin Hydrate: Quantified Differentiation Evidence for Scientific Procurement Decisions


Chiral Switch Advantage: Levofloxacin Exhibits 8- to 125-Fold Greater Antibacterial Potency Than the (R)-Distomer

Levofloxacin, the (S)-enantiomer of ofloxacin, demonstrates 8- to 125-fold greater antibacterial potency compared to the pharmacologically inactive (R)-distomer [1]. This chiral switch rationale underpins the development of levofloxacin as a single-enantiomer product. In a comparative study of 320 penicillin-susceptible and 30 penicillin-intermediate Streptococcus pneumoniae clinical isolates, levofloxacin (MIC50 1 mg/L) was approximately twice as active as racemic ofloxacin (MIC50 2 mg/L), while D-ofloxacin (MIC90 32 mg/L) showed no meaningful activity [2].

Chiral switch Enantiomeric purity Antibacterial potency

Pharmacokinetic Superiority: Levofloxacin Demonstrates Equivalent Exposure at Half the Dose of Racemic Ofloxacin

In a double-blind, randomized crossover study of six healthy male volunteers, oral administration of 200 mg levofloxacin produced a Cmax of 2.42 mg/L and AUC0-28 of 17.0 mg·h/L [1]. By comparison, 400 mg racemic ofloxacin produced a Cmax of 2.05 mg/L for the (S)-isomer and AUC0-28 of 17.0 mg·h/L. The pharmacokinetics of the (S)- and (R)-isomers were nearly identical, with no observed racemization in vivo [1].

Pharmacokinetics Bioequivalence AUC Cmax

Clinical Efficacy in MDR-TB: Levofloxacin-Containing Regimens Achieve 90.0% Success Rate vs 79.7% for Ofloxacin

In a retrospective analysis of 99 patients with multidrug-resistant tuberculosis (MDR-TB), levofloxacin-containing regimens demonstrated a significantly higher overall success rate of 90.0% compared to 79.7% for ofloxacin-containing regimens (Mantel-Haenszel common odds ratio estimate, 4.0; p < 0.05) [1]. Notably, in patients with ofloxacin-resistant MDR-TB, the success rate was 78.6% for levofloxacin versus only 45.5% for ofloxacin. Use of levofloxacin was an independent predictor of favorable outcome (odds ratio range: 7.6 to 21.3) [1].

Multidrug-resistant tuberculosis MDR-TB Clinical outcomes Fluoroquinolone

Ocular Tissue Penetration: Topical Levofloxacin Achieves Significantly Higher Aqueous Humor Levels Than Ofloxacin or Ciprofloxacin

In an investigator-masked, randomized clinical trial of 48 patients with functioning filtering blebs, topical levofloxacin 0.5% achieved significantly higher mean aqueous humor levels than topical ofloxacin 0.3% (p = 0.02) or ciprofloxacin 0.3% (p = 0.01) [1]. The combination of topical and oral levofloxacin produced aqueous levels significantly higher than topical levofloxacin alone (p = 0.05) and the ciprofloxacin combination regimen (p = 0.003) [1].

Ocular pharmacokinetics Aqueous humor penetration Bleb-associated infections

Antipseudomonal Activity Parity: Levofloxacin Demonstrates Equivalent In Vitro Activity to Ciprofloxacin Against P. aeruginosa

In a study of 300 clinical Pseudomonas aeruginosa isolates from hospitalized patients, levofloxacin demonstrated activity equal to that of ciprofloxacin (75.3% susceptible for both agents) and significantly greater activity than ofloxacin (58.1% susceptible) [1]. The MIC values of levofloxacin showed no statistical difference using two different inoculum sizes, and time-kill studies confirmed bactericidal activity generally within one doubling dilution of the MIC [1]. In a separate analysis of 40 P. aeruginosa strains, MIC50 values for both levofloxacin and ciprofloxacin were equivalent when MICs were far from clinical breakpoints [2].

Pseudomonas aeruginosa Antipseudomonal MIC Time-kill

Hydrate Form Process Control: Selective Crystallization Enables High-Purity Levofloxacin Hemihydrate with Defined Water Content

Levofloxacin hemihydrate can be selectively produced by controlling the water content of the aqueous crystallization solvent, as disclosed in US Patent 5,545,737 [1]. The hydrate form (CAS 138199-72-1) is distinguishable from the anhydrous form and the monohydrate form based on water content specifications. USP monograph specifications define the water content acceptance range as 2.0%–3.0% for the hemihydrate, with assay limits of 98.0%–102.0% [2]. Pressure-induced phase behavior studies demonstrate that the hemihydrate exhibits distinct compressibility characteristics compared to both the anhydrous levofloxacin form and racemic ofloxacin solid forms [3].

Solid-state chemistry Crystallization Hydrate forms Process patent

Levofloxacin Hydrate: Evidence-Based Procurement Scenarios for Research and Industrial Applications


Pharmaceutical Development: Reference Standard for Chiral Purity Method Validation

Procure levofloxacin hydrate (CAS 138199-72-1) as the USP reference standard for developing and validating enantiomeric purity HPLC methods. The USP monograph specifies Procedure 3 for enantiomeric purity using a Symmetry Shield RP18 column with levofloxacin retention time of approximately 6.9 minutes [1]. This application leverages the 8- to 125-fold potency differential between (S)- and (R)-enantiomers, making chiral purity critical for batch release testing of levofloxacin drug substance and finished product [2].

Antimicrobial Susceptibility Testing: Comparator Compound for Fluoroquinolone Surveillance Studies

Use levofloxacin hydrate as a calibrated comparator in antimicrobial surveillance studies evaluating novel fluoroquinolones against Streptococcus pneumoniae and Pseudomonas aeruginosa. Documented MIC90 values of 1 mg/L against S. pneumoniae [1] and equivalent antipseudomonal activity to ciprofloxacin (75.3% susceptibility) [2] provide validated benchmarks for interpreting new compound activity. This scenario is particularly relevant for studies involving penicillin-resistant pneumococci and MDR Gram-negative pathogens.

Formulation Science: Solid-State Characterization of Hydrate vs Anhydrous Forms

Source levofloxacin hemihydrate for comparative solid-state studies investigating the impact of hydration state on pharmaceutical processing parameters. The distinct pressure-dependent phase behavior and compressibility of the hemihydrate form compared to anhydrous levofloxacin and racemic ofloxacin [1] informs formulation design, tablet compression optimization, and stability-indicating method development. USP water content specifications of 2.0%–3.0% define the hemihydrate form [2].

Clinical Pharmacokinetic Modeling: Reference Compound for PopPK Studies in Special Populations

Utilize levofloxacin hydrate in population pharmacokinetic (PopPK) modeling studies where the compound's linear, predictable PK profile serves as a benchmark for evaluating drug-drug interactions or disease-state effects on fluoroquinolone disposition. The documented linearity between 200 mg levofloxacin and the (S)-isomer component of 400 mg racemic ofloxacin (equivalent AUC0-28 of 17.0 mg·h/L) [1] establishes a reliable baseline for exposure-response analyses in tuberculosis and other infectious disease applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levofloxacin hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.